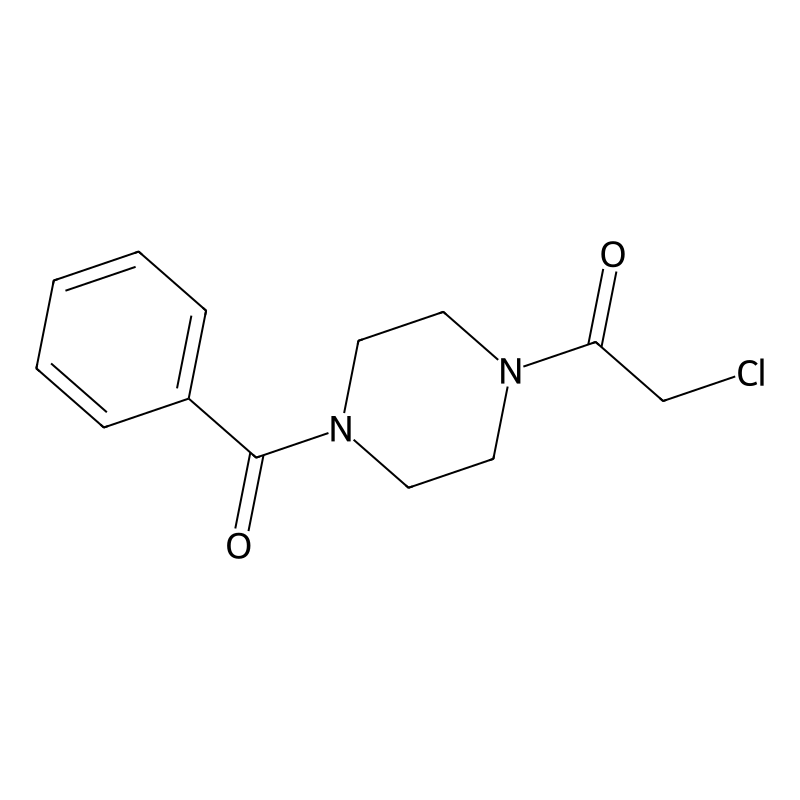1-Benzoyl-4-(chloroacetyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Benzoyl-4-(chloroacetyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a benzoyl group and a chloroacetyl moiety. Its molecular formula is C13H15ClN2O2, and it has a molecular weight of 266.7 g/mol. This compound is typically found in solid or semi-solid forms and has applications in medicinal chemistry due to its potential biological activities .
- Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Acylation: The benzoyl group can participate in acylation reactions, making it useful for synthesizing more complex compounds.
- Hydrolysis: Under certain conditions, the chloroacetyl group may hydrolyze to yield the corresponding piperazine derivative and hydrochloric acid.
These reactions highlight the compound's versatility in organic synthesis and medicinal applications.
Studies have indicated that 1-benzoyl-4-(chloroacetyl)piperazine exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures are often investigated for their potential as:
- Antidepressants: Piperazine derivatives have been studied for their effects on neurotransmitter systems.
- Antimicrobial Agents: Some derivatives show promise against various bacterial strains.
- Anti-inflammatory Properties: Research suggests potential anti-inflammatory effects, making it a candidate for further exploration in therapeutic applications .
The synthesis of 1-benzoyl-4-(chloroacetyl)piperazine can be achieved through several methods:
- Direct Acylation: The piperazine ring can be acylated using benzoyl chloride and chloroacetyl chloride in the presence of a base such as triethylamine.
- Multi-step Synthesis: Starting from piperazine, one can first introduce the chloroacetyl group followed by the benzoyl group through sequential acylation reactions.
- Reflux Method: Refluxing piperazine with the appropriate acyl chlorides in a suitable solvent can yield the desired product effectively.
These methods emphasize the compound's accessibility for research and development purposes.
1-Benzoyl-4-(chloroacetyl)piperazine has several notable applications:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
- Chemical Research: Used as a reagent in organic synthesis, particularly in creating more complex heterocyclic compounds.
- Biological Studies: Its unique structure allows researchers to explore its biological properties and mechanisms of action further .
Research into the interactions of 1-benzoyl-4-(chloroacetyl)piperazine with biological targets is ongoing. Preliminary studies suggest that it may interact with specific receptors in the brain, influencing neurotransmitter levels. Additionally, its interactions with enzymes involved in drug metabolism are being investigated to understand its pharmacokinetics better.
Several compounds share structural similarities with 1-benzoyl-4-(chloroacetyl)piperazine. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-(4-Chlorobenzhydryl)piperazine | C17H19ClN2 | Known for its antidepressant properties |
| 1,4-Bis(chloroacetyl)piperazine | C8H12Cl2N2O2 | Exhibits significant antimicrobial activity |
| 1-Boc-(4-benzyl)piperazine | C13H18N2O | Utilized in peptide synthesis |
Uniqueness of 1-Benzoyl-4-(chloroacetyl)piperazine
What sets 1-benzoyl-4-(chloroacetyl)piperazine apart from these similar compounds is its specific combination of functional groups that enhance its potential biological activity while providing versatility in synthetic applications. The presence of both benzoyl and chloroacetyl moieties contributes to its unique reactivity profile and pharmacological properties, making it a valuable compound for medicinal chemistry research .








